MAFP

FAAH inhibition Endocannabinoid degradation Irreversible inhibition

Methyl arachidonyl fluorophosphonate (MAFP, CAS 188404-10-6), also known as methoxy arachidonyl fluorophosphonate, is a synthetic organophosphonate compound with the molecular formula C21H36FO2P and a molecular weight of 370.5. MAFP functions as an active-site directed, irreversible inhibitor that covalently modifies serine residues in the catalytic site of multiple serine hydrolases.

Molecular Formula C21H36FO3P
Molecular Weight 386.5 g/mol
CAS No. 180509-15-3
Cat. No. B7805014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAFP
CAS180509-15-3
Molecular FormulaC21H36FO3P
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
InChIInChI=1S/C21H36FO3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
InChIKeyHNVKMEOEBANRAT-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MAFP (Methyl Arachidonyl Fluorophosphonate) Chemical Procurement: Technical Baseline and Core Pharmacological Profile


Methyl arachidonyl fluorophosphonate (MAFP, CAS 188404-10-6), also known as methoxy arachidonyl fluorophosphonate, is a synthetic organophosphonate compound with the molecular formula C21H36FO2P and a molecular weight of 370.5 . MAFP functions as an active-site directed, irreversible inhibitor that covalently modifies serine residues in the catalytic site of multiple serine hydrolases [1]. Its primary pharmacological targets include fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), cytosolic phospholipase A2 (cPLA2), and calcium-independent phospholipase A2 (iPLA2), with inhibitory potencies spanning from low-nanomolar to low-micromolar ranges depending on the specific enzyme and assay conditions [2]. MAFP also acts as an irreversible antagonist at the CB1 cannabinoid receptor [3]. The compound is commercially supplied as a solution in methyl acetate at ≥98% purity and requires storage at -20°C or lower for long-term stability .

Why MAFP Procurement Cannot Be Substituted with Generic Serine Hydrolase Inhibitors or Single-Target Analogs


Generic substitution of MAFP with alternative serine hydrolase inhibitors such as PMSF, URB597, JZL184, or AACOCF3 is scientifically untenable due to fundamental differences in inhibitory mechanism, target spectrum, potency magnitude, and experimental utility [1]. MAFP is an irreversible, covalent inhibitor that permanently inactivates its targets, whereas compounds like AACOCF3 and URB597 are reversible inhibitors with distinct target selectivity profiles [2]. Critically, MAFP exhibits a dual-target inhibition profile against both FAAH and MAGL simultaneously (IC50 values of 0.33 nM and 26 nM, respectively), which functionally distinguishes it from selective single-target agents like URB597 (FAAH-selective) or JZL184 (MAGL-selective with >300-fold FAAH selectivity) . This multi-target irreversibility makes MAFP uniquely suited for experimental paradigms requiring complete and sustained blockade of endocannabinoid degradation pathways, but also renders it unsuitable for target deconvolution studies where single-target selectivity is required [3]. Furthermore, MAFP's irreversible CB1 receptor antagonist activity represents an additional pharmacological dimension absent from most comparator FAAH or MAGL inhibitors [4].

MAFP Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Functional Comparisons


MAFP vs. AACOCF3 and PMSF: 800-Fold Greater FAAH Inhibitory Potency in Rat Brain Homogenates

In a direct comparative study of FAAH (anandamide amidase) inhibition in rat brain homogenates, MAFP exhibited an 800-fold greater inhibitory potency compared to both arachidonyl trifluoromethyl ketone (Arach-CF3, also known as AACOCF3) and phenylmethylsulfonyl fluoride (PMSF) [1]. This differential was further magnified to approximately 1,000-fold in intact neuroblastoma cell assays [1]. The irreversible covalent modification mechanism of MAFP, mediated by its fluorophosphonate warhead, contrasts with the reversible inhibition profiles of AACOCF3 and PMSF [2].

FAAH inhibition Endocannabinoid degradation Irreversible inhibition Anandamide amidase

MAFP vs. URB597: Dual FAAH/MAGL Inhibition Enables Broader Endocannabinoid Response Enhancement in Functional Vascular Assays

In isolated rat mesenteric artery preparations, MAFP (10 µM) enhanced vasorelaxation responses to both anandamide (AEA) and 2-arachidonoylglycerol (2-AG), consistent with its dual FAAH and MAGL inhibitory profile (IC50 values of 0.33 nM and 26 nM, respectively) [1]. In direct contrast, the selective FAAH inhibitor URB597 (1 µM) potentiated relaxation to anandamide only, with no effect on 2-AG-mediated responses [1]. This functional divergence is directly attributable to MAFP's MAGL inhibitory activity, which URB597 lacks .

Vascular pharmacology Endocannabinoid signaling FAAH inhibition MAGL inhibition

MAFP vs. Pyrrophenone: Comparative Potency for cPLA2-Mediated Leukotriene Biosynthesis Inhibition in Human Neutrophils

In a comparative assessment using A23187-activated human polymorphonuclear neutrophils (PMN), pyrrophenone was reported to be approximately 100-fold more potent than both MAFP and AACOCF3 for the inhibition of leukotriene (LT) biosynthesis, a process dependent on cPLA2-mediated arachidonic acid release [1]. This quantitative benchmark establishes the relative potency landscape for cPLA2 inhibitors in a physiologically relevant inflammatory cell model [2]. MAFP inhibits A23187-induced arachidonic acid release from human platelets with an IC50 of 600 nM .

cPLA2 inhibition Leukotriene biosynthesis Neutrophil activation Eicosanoid signaling

MAFP Selectivity Profile: 3,000-Fold and 30,000-Fold Discrimination Against Chymotrypsin and Trypsin

MAFP demonstrates a quantifiable selectivity window against structurally related serine proteases, exhibiting approximately 3,000-fold greater potency toward anandamide amidase (FAAH) compared to chymotrypsin, and approximately 30,000-fold greater potency compared to trypsin [1]. This selectivity profile, while confirming that MAFP is not a promiscuous serine protease inhibitor, must be interpreted alongside evidence that MAFP does inhibit multiple serine hydrolases beyond FAAH, including MAGL (IC50 = 26 nM), cPLA2 (IC50 = 5 µM), and iPLA2 (IC50 = 0.5 µM) .

Enzyme selectivity Serine protease profiling Anandamide amidase Off-target assessment

MAFP Irreversible CB1 Receptor Antagonism: 2-Fold Higher Affinity than Endogenous Ligand Anandamide

In competitive radioligand binding assays using rat brain membrane preparations, MAFP displaced [3H]CP-55940 binding to the CB1 cannabinoid receptor with an IC50 of 20 nM, compared to an IC50 of 40 nM for the endogenous ligand anandamide [1]. This represents a 2-fold higher binding affinity for the CB1 receptor relative to anandamide [1]. Critically, MAFP binding was irreversible, preventing subsequent binding of the radioligand, whereas anandamide acts as a reversible agonist [2]. Functional studies in guinea-pig isolated ileum confirmed that MAFP (1 µM) essentially abolished the inhibitory effects of methanandamide (3.162 µM) on electrically-evoked twitch responses, consistent with irreversible CB1 receptor antagonism [3].

CB1 receptor Cannabinoid pharmacology Irreversible antagonism Radioligand binding

MAFP Physical-Chemical Differentiation: Solubility Profile and Irreversible Binding Distinguish from Reversible Inhibitors

MAFP is supplied as a solution in methyl acetate at ≥98% purity, with verified solubility of ≥10 mg/mL in methyl acetate at 25°C . Alternative solvents include ethanol and DMSO at 50 mg/mL . The compound requires storage at -20°C or lower (powder stability: 3 years at -20°C, 2 years at 4°C) . MAFP's irreversible covalent binding mechanism fundamentally differentiates it from reversible inhibitors like AACOCF3 and URB597 [1]. The time-dependent, irreversible inactivation of iPLA2 by MAFP was not reversed upon extensive dilution of the enzyme into the assay mixture, confirming covalent modification [2].

Compound solubility Irreversible inhibition Assay development Procurement specifications

MAFP Optimal Application Scenarios: Evidence-Based Use Cases for Compound Selection


Biochemical Studies Requiring Complete and Sustained FAAH Inactivation

MAFP is optimally deployed in enzyme assays and cellular models where complete, irreversible FAAH inactivation is required. Its 800-fold greater potency than AACOCF3 and PMSF in rat brain homogenates [1], combined with low-nanomolar IC50 values (2.5 nM to 0.33 nM depending on assay conditions) , enables robust FAAH inhibition at minimal working concentrations. The irreversible binding mechanism ensures sustained target inactivation even after compound washout, a critical feature for protocols involving subsequent stimulation or manipulation steps [2].

Endocannabinoid System Studies Requiring Simultaneous Elevation of Anandamide and 2-Arachidonoylglycerol

For experiments designed to study the integrated effects of dual endocannabinoid elevation, MAFP provides unique functional utility not achievable with selective single-target inhibitors. Its simultaneous inhibition of FAAH (IC50 = 0.33 nM) and MAGL (IC50 = 26 nM) enables augmentation of both anandamide- and 2-AG-mediated responses, as demonstrated in vascular relaxation assays where MAFP enhanced responses to both endocannabinoids, while the FAAH-selective inhibitor URB597 potentiated anandamide responses exclusively [3].

Phospholipase A2 Pathway Analysis Where cPLA2 and iPLA2 Discriminatory Inhibition Is Not Required

MAFP is suitable for experimental contexts targeting cytosolic phospholipase A2 pathways where discrimination between cPLA2 and iPLA2 is not a primary objective. MAFP inhibits cPLA2 with an IC50 of 5 µM and iPLA2 with an IC50 of 0.5 µM , providing potent, irreversible blockade of both cytosolic PLA2 isoforms while sparing secretory PLA2 [4]. However, for studies requiring selective cPLA2α inhibition without iPLA2 or FAAH/MAGL effects, pyrrophenone (approximately 100-fold more potent for cPLA2-mediated LT biosynthesis inhibition in human neutrophils [5]) or other selective cPLA2 inhibitors should be considered instead.

Endocannabinoidome Profiling and Autacoid-Mediated Signaling Studies

Recent studies have validated MAFP as a tool for investigating autacoid-mediated endocannabinoid signaling modulation. In HaCaT keratinocyte cells, MAFP (10 µM) effectively inhibited the PGA-induced increase in cellular concentrations of anandamide, 2-AG, and palmitoylethanolamide (PEA), demonstrating its utility as a broad-spectrum serine hydrolase inhibitor in endocannabinoidome research [6]. This application leverages MAFP's multi-target inhibition profile to interrogate the integrated regulation of endocannabinoid and endocannabinoid-like mediator pools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAFP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.